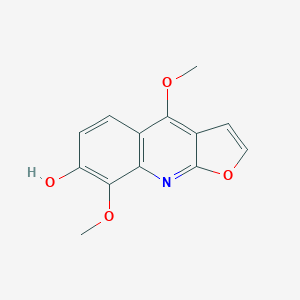

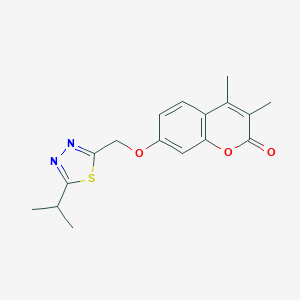

![molecular formula C13H9Cl3 B132048 1-Chloro-2-[dichloro(phenyl)methyl]benzene CAS No. 3509-85-1](/img/structure/B132048.png)

1-Chloro-2-[dichloro(phenyl)methyl]benzene

Vue d'ensemble

Description

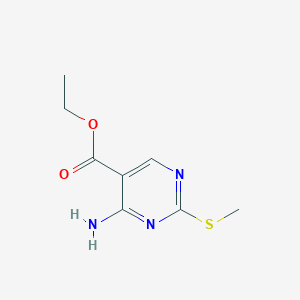

“1-Chloro-2-[dichloro(phenyl)methyl]benzene” is a chemical compound with the molecular formula C13H9Cl3 . It is also known by other names such as Dichloro (o-chlorophenyl)phenylmethane and (2-Chlorophenyl)phenyldichloromethane . It has a molecular weight of 271.6 g/mol .

Molecular Structure Analysis

The molecular structure of “1-Chloro-2-[dichloro(phenyl)methyl]benzene” consists of a benzene ring with a chlorine atom and a dichloromethylphenyl group attached to it .Applications De Recherche Scientifique

Analytical Chemistry and Reference Standards

Laboratories use 1-Chloro-2-(dichlorophenylmethyl)benzene as a reference standard in analytical techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC). Its well-defined properties aid in identifying and quantifying other compounds.

For more information, you can refer to the ChemicalBook entry on 1-Chloro-2-(dichlorophenylmethyl)benzene . Additionally, the compound’s melting point is approximately 157-160 °C, and it appears as a pale yellow to light yellow oil-like substance . Its solubility includes slight solubility in chloroform and ethyl acetate .

Mécanisme D'action

Target of Action

It is known to be an impurity of the antifungal agent clotrimazole , suggesting it may interact with similar targets, such as the fungal enzyme lanosterol 14α-demethylase.

Mode of Action

Based on its structural similarity to clotrimazole, it may inhibit the enzyme lanosterol 14α-demethylase, disrupting the synthesis of ergosterol, a key component of fungal cell membranes .

Biochemical Pathways

The compound likely affects the ergosterol biosynthesis pathway, leading to a deficiency of ergosterol in the fungal cell membrane . This can cause increased membrane permeability and leakage of essential cellular components, ultimately leading to cell death.

Pharmacokinetics

Its solubility in chloroform and ethyl acetate suggests it may be lipophilic, potentially affecting its absorption and distribution.

Result of Action

If it acts similarly to clotrimazole, it may cause cell death by disrupting the integrity of the fungal cell membrane .

Action Environment

Environmental factors such as temperature, pH, and the presence of other substances can influence the action, efficacy, and stability of 1-Chloro-2-[dichloro(phenyl)methyl]benzene. For instance, its stability under light is noted , suggesting that exposure to light may affect its efficacy.

Propriétés

IUPAC Name |

1-chloro-2-[dichloro(phenyl)methyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl3/c14-12-9-5-4-8-11(12)13(15,16)10-6-2-1-3-7-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHRLCYSMTGTXMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10510145 | |

| Record name | 1-Chloro-2-[dichloro(phenyl)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10510145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloro-2-[dichloro(phenyl)methyl]benzene | |

CAS RN |

3509-85-1 | |

| Record name | 1-Chloro-2-[dichloro(phenyl)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10510145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 1-Chloro-2-[dichloro(phenyl)methyl]benzene in solid phase peptide synthesis?

A1: 1-Chloro-2-[dichloro(phenyl)methyl]benzene (DCPB) serves as a crucial precursor in the synthesis of 2-chlorotrityl chloride (2-CTC) resin, a key component in solid phase peptide synthesis []. DCPB is first synthesized and then loaded onto polystyrene resin particles through Friedel-Crafts acylation. Subsequent reactions transform it into 2-chlorotritylalcohol resin and finally into the desired 2-CTC resin. This resin then acts as a solid support for attaching and building peptide chains.

Q2: What are the advantages of using 2-CTC resin derived from 1-Chloro-2-[dichloro(phenyl)methyl]benzene in peptide synthesis?

A2: The study demonstrates that the 2-CTC resin produced using this three-step method, starting with DCPB, shows superior properties compared to commercially available 2-CTC resins []. These advantages include:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

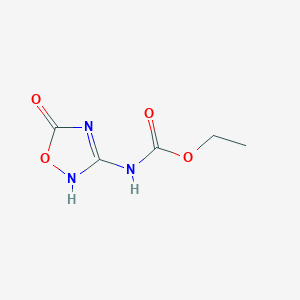

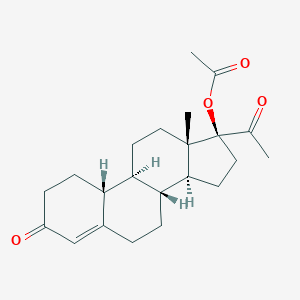

![7-Methylpyrido[2,3-b]pyrazine-2,3-diol](/img/structure/B131966.png)

![[6-(6-Amino-8-bromopurin-9-yl)-3-hexylmorpholin-2-yl]methanol](/img/structure/B131994.png)